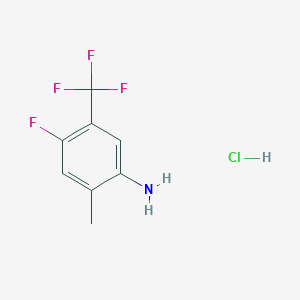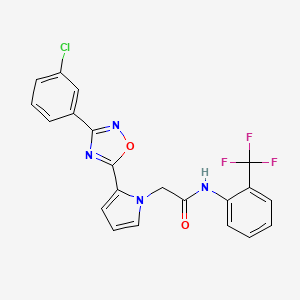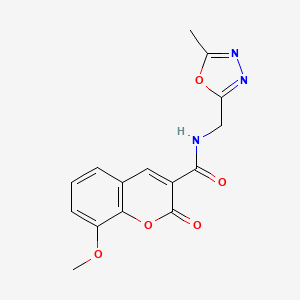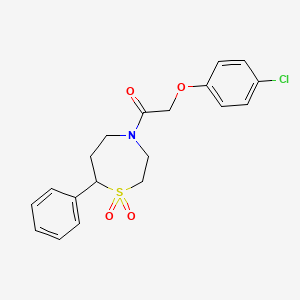
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Fluoro-2-(trifluoromethyl)aniline” is an aromatic amine . It’s a colorless liquid and is one of the isomers of trifluoromethylaniline .
Synthesis Analysis
While specific synthesis information for “4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride” was not found, related compounds such as “2-Fluoro-5-(trifluoromethyl)aniline” have been synthesized from “4-Fluoro-3-nitrobenzotrifluoride” and Iron .Molecular Structure Analysis
The molecular formula for “4-Fluoro-2-(trifluoromethyl)aniline” is C7H5F4N . The average mass is 179.115 Da and the monoisotopic mass is 179.035812 Da .Physical and Chemical Properties Analysis
The compound “4-Fluoro-2-(trifluoromethyl)aniline” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 174.7±0.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis of Antitumor Agents and Pharmaceuticals 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride has been used in the synthesis of intermediates for antitumor agents like nilotinib. This process involves a series of reactions starting from dinitro-trifluoromethylbenzene, leading to significant intermediate compounds with an overall yield of about 50% (Yang Shijing, 2013).
Catalysis and Molecular Modification The compound also plays a role as a monodentate transient directing group in the Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process enables the synthesis of complex molecules like quinazoline and fused isoindolinone scaffolds through a high-efficiency, gram-scale reaction with good functional group tolerance (Yong Wu et al., 2021).
Preparation of Isatin Derivatives The compound is involved in the synthesis of various substituted isatin derivatives, crucial in several chemical processes. The Sandmeyer method is used for this transformation, indicating the compound's utility in complex organic synthesis procedures (Mao Zhenmin, 2008).
Potential in Nonlinear Optical (NLO) Materials This chemical has been researched for its potential use in NLO materials. Vibrational analysis through Fourier Transform-Infrared and Raman techniques, along with detailed theoretical computations, has provided insights into its molecular structure, hyperconjugation interactions, and molecular electrostatic potential, crucial for its application in NLO materials (B. Revathi et al., 2017).
Herbicidal Activity Compounds synthesized from 4-fluoro-aniline have demonstrated notable herbicidal activities against various weeds, suggesting its potential application in agricultural chemistry (Daoxin Wu et al., 2011).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that aniline derivatives can interact with various biological targets, influencing their function .
Mode of Action
It is believed to act as a catalyst in synthesizing other compounds . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is known that aniline derivatives can influence various biochemical pathways, leading to downstream effects .
Result of Action
It is known that aniline derivatives can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity .
Propriétés
IUPAC Name |
4-fluoro-2-methyl-5-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c1-4-2-6(9)5(3-7(4)13)8(10,11)12;/h2-3H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJPDAHBQAZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1808447-11-1 |
Source


|
| Record name | 4-fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2602498.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2602500.png)
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2602501.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)





![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2602517.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2602519.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)
